molecular formula C17H14N6O B2921308 1-phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892779-06-5

1-phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2921308
M. Wt: 318.34
InChI Key: OMKLESUGXAFDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine” is a complex organic compound that contains several functional groups, including a phenyl group, an oxadiazole ring, and a triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Photochemical Studies

The compound's application in photochemistry is notable. For instance, its derivatives, 1,2,4-oxadiazoles, have been studied in the presence of nitrogen nucleophiles. These studies reveal interesting photochemical reactions leading to various heterocyclic compounds, such as 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi, Vivona, & Caronna, 1996). Furthermore, the photochemistry of fluorinated 1,2,4-oxadiazoles has been explored for the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agricultural industries (Pace et al., 2004).

Catalysis and Green Chemistry

Compounds similar to the subject chemical have been used in catalysis. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have shown potential as ligands for palladium(II) complexes, serving as high-turnover-number catalysts for cross-coupling reactions in aqueous media, aligning with the principles of Green Chemistry (Bumagin et al., 2018).

Synthesis of Heterocycles

The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, new 1,2,4-triazole derivatives have been synthesized, indicating the compound's utility in creating diverse chemical structures (Jadhav et al., 2017). Additionally, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate showcases the versatility of these compounds in generating new chemical entities (Shen & Zhang, 2015).

Antimicrobial and Anticancer Applications

The compound and its derivatives have been investigated for antimicrobial and anticancer activities. For example, novel 1,2,4-triazol derivatives have shown promising antimicrobial activities (Bektaş et al., 2007). Similarly, certain 1,2,4-oxadiazole derivatives have been evaluated for anticancer activity, demonstrating the compound's potential in medicinal chemistry (Yakantham, Sreenivasulu, & Raju, 2019).

Future Directions

The future research directions for this compound would likely involve further exploring its potential biological activities. This could involve testing it against a variety of microorganisms to determine its antimicrobial or antiviral activities, or it could involve testing it in different disease models to determine its potential as a therapeutic agent .

properties

IUPAC Name

5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)16-19-17(24-21-16)14-15(18)23(22-20-14)12-8-3-2-4-9-12/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKLESUGXAFDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

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